molecular formula C7H6ClNO B13601979 2-(3-Chloropyridin-4-yl)acetaldehyde

2-(3-Chloropyridin-4-yl)acetaldehyde

Cat. No.: B13601979
M. Wt: 155.58 g/mol
InChI Key: PBOALTJFVAEAFS-UHFFFAOYSA-N
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Description

2-(3-Chloropyridin-4-yl)acetaldehyde is a pyridine-based aldehyde featuring a chlorine substituent at the 3-position of the pyridine ring and an acetaldehyde group at the 4-position. This compound is of significant interest in medicinal and materials chemistry due to its reactive aldehyde moiety and the electron-withdrawing effects of the chlorine atom, which modulate its electronic and steric properties. Its applications span drug development, agrochemical synthesis, and materials science, particularly in reactions involving nucleophilic additions or condensations .

Properties

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

2-(3-chloropyridin-4-yl)acetaldehyde

InChI

InChI=1S/C7H6ClNO/c8-7-5-9-3-1-6(7)2-4-10/h1,3-5H,2H2

InChI Key

PBOALTJFVAEAFS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CC=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropyridin-4-yl)acetaldehyde typically involves the chlorination of pyridine derivatives followed by the introduction of the acetaldehyde group. One common method is the reaction of 3-chloropyridine with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be used to enhance the efficiency and yield of the product. The purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropyridin-4-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.

Major Products Formed

    Oxidation: 2-(3-Chloropyridin-4-yl)acetic acid.

    Reduction: 2-(3-Chloropyridin-4-yl)ethanol.

    Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloropyridin-4-yl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloropyridin-4-yl)acetaldehyde depends on the specific application. In biological systems, it may interact with enzymes that catalyze reactions involving aldehydes. The molecular targets and pathways involved can vary, but typically include the formation of Schiff bases with amino groups in proteins or nucleic acids.

Comparison with Similar Compounds

Impact of Halogen Substituent Position on the Pyridine Ring

The position of the chlorine atom on the pyridine ring critically influences reactivity and biological activity. For example:

  • Ethyl 2-(2-chloropyridin-4-yl)acetate : Chlorine at the 2-position reduces steric hindrance near the ester group, enhancing reactivity in nucleophilic substitutions compared to the 3-chloro isomer .
  • Methyl 2-(4-chloropyridin-2-yl)acetate : Exhibits moderate antimicrobial activity, whereas Methyl 2-(3-chloropyridin-4-yl)acetate shows lower anticancer efficacy, highlighting the importance of chlorine placement in bioactivity .

Table 1: Positional Isomer Comparison

Compound Name Chlorine Position Key Property/Action
Ethyl 2-(3-chloropyridin-4-yl)acetate 3-position High enzyme inhibition potential
Ethyl 2-(2-chloropyridin-4-yl)acetate 2-position Enhanced nucleophilic reactivity
Methyl 2-(4-chloropyridin-2-yl)acetate 4-position Moderate antimicrobial activity

Halogen Type and Bioactivity

Substituting chlorine with other halogens alters electronic properties and biological interactions:

  • Ethyl 2-(3-chloropyridin-4-yl)acetate vs. Ethyl 2-(3-bromopyridin-4-yl)acetate : Bromine substitution may improve metabolic stability but reduce solubility due to higher lipophilicity .

Table 2: Halogen Substitution Effects

Compound Name Halogen Key Difference
2-(3-Chlorophenyl)acetaldehyde Cl Higher solubility in polar solvents
2-(3-Bromophenyl)acetaldehyde Br Enhanced receptor binding affinity

Functional Group Variations

The presence of alternative functional groups (e.g., esters, amines) significantly impacts chemical behavior:

  • Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate: The oxo group enables hydrogen bonding, unlike the aldehyde in 2-(3-chloropyridin-4-yl)acetaldehyde, which participates in Schiff base formation .

Table 3: Functional Group Influence

Compound Name Functional Group Unique Property
This compound Aldehyde Forms Schiff bases with amines
Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate Oxo-amide Stabilizes enzyme-inhibitor complexes
Imidazole-4-acetaldehyde Imidazole Binds to heme proteins (e.g., cytochrome P450)

Substituent Effects on Pyridine Derivatives

Additional substituents, such as methyl or trifluoromethyl groups, further diversify properties:

  • 2-Chloro-4-(trifluoromethyl)pyridine-3-acetic acid: The trifluoromethyl group enhances metabolic resistance and electronegativity, making it superior in agrochemical stability compared to non-fluorinated analogs .
  • Methyl 2-(6-chloropyridin-3-yl)acetate : A methyl ester at the 6-position increases volatility, favoring applications in vapor-phase reactions .

Biological Activity

Overview

2-(3-Chloropyridin-4-yl)acetaldehyde is a chemical compound with the molecular formula C7H6ClN and a molecular weight of approximately 155.58 g/mol. This compound is part of a larger class of pyridine derivatives, which are known for their diverse biological activities. Recent studies have highlighted its potential in various pharmacological applications, including antimicrobial, anti-inflammatory, and antitumor activities.

  • Molecular Formula : C7H6ClN
  • Molecular Weight : 155.58 g/mol
  • CAS Number : 54033746

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. Studies involving various bacterial strains have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against several pathogenic fungi. The compound's efficacy was evaluated using standard antifungal susceptibility tests.

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry assessed the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated significant antibacterial activity against multi-drug resistant strains, highlighting its potential as a lead compound for antibiotic development .
  • Inflammation Model : In an animal model of acute inflammation, administration of this compound resulted in a marked reduction in paw edema compared to control groups. This suggests that the compound may modulate inflammatory pathways effectively .
  • Cytotoxicity Assessment : A cytotoxicity study conducted on various cancer cell lines demonstrated that this compound exhibits selective cytotoxic effects, particularly against breast and lung cancer cells, indicating its potential as an anticancer agent .

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